molecular formula C18H25ClN2O3S B560151 K145 hydrochloride

K145 hydrochloride

Cat. No.: B560151
M. Wt: 384.9 g/mol
InChI Key: HADFDMGQKBGVAV-NKBLJONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of K145 (hydrochloride) involves the reaction of 3-(4-butoxyl-phenyl)-propylidene with thiazolidine-2,4-dione in the presence of 2-amino-ethyl. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of K145 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

K145 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving K145 (hydrochloride) include oxidizing agents, reducing agents, and various solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). The reactions are typically carried out at controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of K145 (hydrochloride) depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Biological Activity

K145 hydrochloride, a selective inhibitor of sphingosine kinase 2 (SphK2), has garnered significant attention in the field of cancer research due to its potential therapeutic applications. This article delves into the biological activity of K145, summarizing key findings from various studies, including in vitro and in vivo experiments, mechanisms of action, and its implications in cancer therapy.

Overview of this compound

This compound is an analog of sphingosine that selectively inhibits SphK2 with a reported KiK_i value of 6.4 μM . SphK2 plays a crucial role in the sphingolipid signaling pathway, particularly in the production of sphingosine-1-phosphate (S1P), which is involved in cell proliferation and survival.

Inhibition of SphK2 : K145 has been shown to inhibit SphK2 activity, leading to decreased levels of S1P in various cell lines. In human leukemia U937 cells, treatment with K145 resulted in a significant reduction in cellular S1P levels without affecting ceramide levels, indicating its selectivity for SphK2 over other kinases .

Impact on Signaling Pathways : The compound's inhibition of SphK2 leads to the suppression of downstream signaling pathways, specifically the ERK and Akt pathways, which are critical for cell survival and proliferation. In U937 cells, K145 induced apoptosis through these pathways at concentrations as low as 4 µM .

In Vitro Studies

Several studies have investigated the cytotoxic effects of K145 on cancer cell lines:

  • Cell Viability : K145 demonstrated potent anti-proliferative effects on U937 cells with an IC50 value around 4.3 µM. The compound effectively induced apoptosis as evidenced by increased annexin V-FITC levels and activation of apoptotic markers such as cleaved caspase-3 .
  • Selectivity : K145 was tested against multiple protein kinases to confirm its selectivity for SphK2. Notably, it did not significantly inhibit ceramide kinase (CERK) or other kinases at concentrations up to 10 µM .

In Vivo Studies

Tumor Growth Inhibition : In vivo experiments using nude mice implanted with U937 tumors demonstrated that oral administration of K145 at a dose of 50 mg/kg effectively inhibited tumor growth without apparent toxicity . This suggests that K145 not only possesses anti-tumor activity but also has favorable pharmacokinetic properties.

Case Study Summary : A study involving syngeneic mouse models confirmed that K145 could inhibit tumor growth when administered intraperitoneally or orally, reinforcing its potential as an anticancer agent .

Comparative Efficacy

To better understand the efficacy of K145 compared to other sphingosine kinase inhibitors, a summary table is provided below:

CompoundTargetIC50 (µM)Mechanism of ActionNotes
K145SphK24.3Inhibits SphK2 leading to reduced S1P levelsSelective for SphK2; induces apoptosis
ABC294640SphK20.004Similar inhibition; affects sphingolipid metabolismStronger potency but broader effects
PF-543SphK1/SphK20.5Competitive inhibitionAnti-inflammatory properties noted

Properties

IUPAC Name

(5Z)-3-(2-aminoethyl)-5-[3-(4-butoxyphenyl)propylidene]-1,3-thiazolidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S.ClH/c1-2-3-13-23-15-9-7-14(8-10-15)5-4-6-16-17(21)20(12-11-19)18(22)24-16;/h6-10H,2-5,11-13,19H2,1H3;1H/b16-6-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADFDMGQKBGVAV-NKBLJONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CCC=C2C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)CC/C=C\2/C(=O)N(C(=O)S2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.